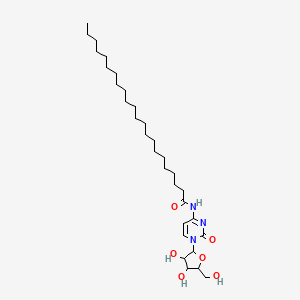

Behenoyl-arabinofuranosyl-cytosine

Description

Classification as a Nucleoside Analog Prodrug

Enocitabine is classified as a nucleoside analog and functions as a prodrug of cytarabine (B982) (cytosine arabinoside, Ara-C) wikipedia.orgpatsnap.com. As a prodrug, enocitabine is initially administered in an inactive or less active form and undergoes metabolic conversion within the body to yield the biologically active compound, cytarabine patsnap.com. This strategy is often employed in chemical biology and drug development to improve the physicochemical properties, targeting, or pharmacokinetic profile of the parent drug wuxiapptec.comresearchgate.net. Structurally, enocitabine is an N4-acylated derivative of cytarabine, bearing a docosanamide (B136405) group at the N4 position of the cytosine moiety wikipedia.orgmedchemexpress.com. This modification contributes to its lipophilic character medchemexpress.com.

Historical Context and Evolution in Preclinical Chemical Biology

The development of nucleoside analogs as therapeutic agents has a rich history, with cytarabine being a pivotal early example. Cytarabine, a pyrimidine (B1678525) nucleoside analog, was one of the first compounds of its kind to demonstrate significant activity against certain cancers, particularly hematological malignancies wikipedia.orgflybase.org. However, cytarabine's clinical utility is limited by factors including rapid deamination by cytidine (B196190) deaminase, which inactivates the drug, and challenges in achieving optimal intracellular concentrations medchemexpress.commdpi.com.

The field of preclinical chemical biology has continuously sought to develop modified nucleoside analogs and prodrug strategies to address these limitations wuxiapptec.comresearchgate.netnih.gov. The rationale behind creating prodrugs like enocitabine stems from the need to improve properties such as metabolic stability, cellular uptake, and ultimately, therapeutic efficacy. Preclinical research has explored various modifications, including lipid conjugation, to enhance the delivery and activity of nucleoside analogs nih.govuzh.ch. Enocitabine, with its lipophilic docosanamide modification, represents an effort to create a cytarabine derivative that might exhibit altered pharmacokinetic behavior, such as increased resistance to deamination, compared to the parent drug medchemexpress.com. Studies in preclinical models have investigated the properties of lipophilic cytarabine derivatives, demonstrating increased cytotoxic activities and different pharmacokinetic profiles compared to unmodified cytarabine uzh.ch.

Fundamental Principles of Nucleoside Analog Antimetabolite Activity

The fundamental principle underlying the activity of nucleoside analog antimetabolites, including cytarabine, is their ability to interfere with nucleic acid metabolism and DNA synthesis nih.govmdpi.com. As a prodrug of cytarabine, enocitabine's mechanism of action is mediated by its conversion to the active form patsnap.com.

Following administration, enocitabine is metabolized to release cytarabine patsnap.com. Cytarabine then enters cells, primarily through nucleoside transporters mdpi.comnih.gov. Once inside the cell, cytarabine undergoes a series of phosphorylation steps catalyzed by cellular kinases, ultimately forming the active triphosphate metabolite, cytarabine triphosphate (ara-CTP) patsnap.comnih.govwikipedia.org. This intracellular phosphorylation is crucial for the drug's activity nih.govmdpi.com.

Ara-CTP acts as a potent antimetabolite by competing with the endogenous deoxycytidine triphosphate (dCTP), a natural building block of DNA, for incorporation into the growing DNA chain during the S phase of the cell cycle patsnap.com. When ara-CTP is incorporated into DNA, it leads to premature chain termination because it lacks the necessary 3'-hydroxyl group required for the addition of subsequent nucleotides patsnap.com. This incorporation and chain termination disrupt DNA replication and repair processes patsnap.com. Additionally, ara-CTP can inhibit DNA polymerase, the enzyme responsible for DNA synthesis, further hindering DNA replication patsnap.com. The cumulative effect of these actions is the induction of DNA damage and the activation of apoptotic pathways, leading to programmed cell death, particularly in rapidly dividing cells such as cancer cells patsnap.comnih.gov.

Enocitabine's design, being resistant to deamination, is intended to ensure that a greater proportion of the administered dose is available for conversion to the active ara-CTP, thereby potentially enhancing its antileukemic and antiviral activities observed in preclinical studies medchemexpress.com.

Here is a table summarizing key chemical information about Enocitabine and its related compounds:

| Compound Name | Molecular Formula | PubChem CID |

| Enocitabine | C₃₁H₅₅N₃O₆ | 71734 |

| Cytarabine (Ara-C) | C₉H₁₃N₃O₅ | 6253 |

| Cytarabine Triphosphate (ara-CTP) | C₉H₁₆N₃O₁₄P₃ | 25774 |

Structure

2D Structure

Properties

IUPAC Name |

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRUMKYXPVKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860686 | |

| Record name | 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-47-1 | |

| Record name | enocitabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preclinical Pharmacodynamic and Pharmacokinetic Characterization of Enocitabine

In Vitro Efficacy Assessments in Cell Culture Systems

In vitro studies using cell culture systems are fundamental for assessing the direct effects of a compound on cellular behavior, including cytotoxicity and proliferation. ontosight.aigoogleapis.comnih.gov These models are widely used in drug discovery to screen potential therapeutic compounds and understand their mechanisms of action. creative-diagnostics.com

Cytotoxicity Profiling

Cytotoxicity profiling involves evaluating the ability of a compound to induce toxic effects on cells, often leading to cell death. This is a key aspect of preclinical assessment to understand the potential therapeutic window of a drug candidate. nanolive.com Assays such as MTT, WST-1, resazurin, and ATP-based assays are commonly used to measure cell viability and quantify cytotoxicity. creative-diagnostics.com

Enocitabine has been shown to effectively inhibit tumor cell growth in vitro. ncats.io Studies have investigated its cytotoxic activities, sometimes in combination with other agents. For instance, the combined effects of Pirarubicin and Enocitabine on human uterine cervix carcinoma (HeLa S3) and human myelocytic leukemia (K562) cells have been studied, demonstrating enhanced cytotoxic activities. medchemexpress.com

Inhibition of Cellular Proliferation Assays

Inhibition of cellular proliferation assays measure the extent to which a compound can slow down or stop the growth and division of cells. creative-diagnostics.comnih.gov These assays are vital for evaluating the anti-proliferative potential of drug candidates, particularly in cancer research. creative-diagnostics.comjcancer.org Techniques like SRB, clonogenic, and Ki-67 assays are employed to assess antiproliferative effects. nih.gov

Enocitabine is known as a potent DNA replication inhibitor and a DNA chain terminator, mechanisms that directly contribute to the inhibition of cellular proliferation. medchemexpress.com In vitro studies have demonstrated that Enocitabine suppressed primary and secondary blast colony formation in a dose-responsive manner when T-cell depleted mononuclear cells from AML patients were exposed to various concentrations of the compound. ncats.io

In Vivo Pharmacodynamic Studies in Preclinical Models

In vivo pharmacodynamic studies in preclinical animal models are essential to evaluate the effects of a drug on a living organism, including its impact on biological markers and cellular responses. ontosight.aibiocytogen.comeupati.eu Animal models are chosen based on their relevance to the human condition being studied, considering similarities in pharmacodynamics, pharmacokinetics, and pathophysiology. eupati.eu While animal models have limitations in perfectly predicting human responses, they remain valuable for preclinical assessment. medsci.org

Molecular Biomarker Modulation

Molecular biomarker modulation studies investigate how a drug affects specific molecules within the body that can serve as indicators of disease progression or drug response. idrblab.netresearchgate.netnih.gov Analyzing changes in these biomarkers can provide insights into the drug's mechanism of action and its effectiveness.

While specific details on Enocitabine's modulation of molecular biomarkers in preclinical in vivo studies were not extensively available in the provided search results, the general principle of nucleoside analogs like Enocitabine is to interfere with DNA synthesis. ontosight.ai This fundamental mechanism suggests potential modulation of biomarkers related to DNA replication and cell cycle progression.

Cellular Response Analysis in Animal Models

Cellular response analysis in animal models examines how different cell populations within the organism are affected by the drug treatment. This can involve assessing changes in cell numbers, morphology, activation status, or the presence of specific cell types in tissues. griffith.edu.au

Enocitabine has shown efficacy in animal models. Notably, Enocitabine significantly increased survival compared to Ara-C in a mouse model of leukemia. nih.gov This finding suggests a favorable cellular response in the context of this hematologic malignancy in vivo.

Preclinical Pharmacokinetic and Prodrug Conversion Dynamics

Preclinical pharmacokinetic studies are crucial for understanding how an organism handles a drug, including its absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.comgenoskin.com Enocitabine is a prodrug, meaning it is an inactive precursor that is converted into an active form within the body to exert its therapeutic effect. medicinesinformation.co.nz Understanding the dynamics of this conversion is a critical aspect of its pharmacokinetic profile. wuxiapptec.com

Enocitabine is a prodrug that is thought to be metabolized to the active compound cytarabine (B982) (Ara-C). ncats.io This conversion is believed to be related to its inhibitory effect on tumor cell growth. ncats.io Compared to cytarabine, Enocitabine, as a 4-amide cytosine nucleoside modification, has a significantly prolonged half-life. nih.gov This extended half-life and improved anti-tumor activity are attributed to the amide group modification. nih.gov Studies on the pharmacokinetics of prodrugs like Enocitabine involve evaluating their conversion rates and disposition in biological systems. nih.govnih.gov

Enzymatic Conversion to Active Metabolites

Enocitabine functions as a prodrug, requiring enzymatic conversion within the body to yield the active cytotoxic compound, cytarabine mims.com. Upon administration, Enocitabine undergoes metabolic transformation to release cytarabine. Cytarabine, in turn, is a nucleoside analog that mimics the natural nucleoside cytidine (B196190) mims.com.

For cytarabine to exert its therapeutic effect, it must be further metabolized intracellularly to its active triphosphate form, cytarabine triphosphate (ara-CTP) mims.com. This phosphorylation is primarily catalyzed by cellular kinases, including deoxycytidine kinase mims.commims.com. Ara-CTP is the key active metabolite responsible for the drug's mechanism of action. It competes with the endogenous substrate deoxycytidine triphosphate (dCTP) for incorporation into DNA during the S phase of the cell cycle mims.com. The incorporation of ara-CTP into the elongating DNA strand leads to premature chain termination because it lacks the necessary 3'-hydroxyl group for further nucleotide addition mims.com. This disruption of DNA synthesis ultimately triggers apoptotic pathways in rapidly dividing cells, such as cancer cells mims.com.

Metabolic Stability and Biotransformation Pathways

Metabolic stability refers to a compound's susceptibility to biotransformation, which significantly influences its pharmacokinetic properties nih.govuni-freiburg.dechem960.com. Biotransformation pathways typically involve Phase I and Phase II metabolic reactions, predominantly occurring in the liver, though other tissues like the kidney and gut also contribute nih.govmdwiki.orgswmed.edu. Phase I reactions, such as oxidation, reduction, and hydrolysis, often introduce or expose functional groups on the parent compound mdwiki.orgswmed.edu. Phase II reactions involve the conjugation of the drug or its metabolites with molecules like glucuronic acid or sulfate, generally increasing water solubility and facilitating excretion nih.govmdwiki.org.

A significant aspect of Enocitabine's metabolic profile is its enhanced stability compared to its parent drug, cytarabine. Cytarabine is known to undergo rapid deamination to the biologically inactive metabolite uracil (B121893) arabinoside (Ara-U), primarily catalyzed by the enzyme cytidine deaminase. This rapid deamination contributes to the short half-life of cytarabine.

Molecular Mechanisms of Enocitabine Action

Enocitabine Activation: Enzymatic Phosphorylation Cascade

Enocitabine functions as a prodrug that must be converted within cells to its active form patsnap.comjodrugs.com. This activation occurs through a series of enzymatic phosphorylation steps patsnap.compatsnap.comjodrugs.com.

Following cellular uptake, enocitabine undergoes enzymatic conversion to cytarabine (B982) patsnap.com. Cytarabine is then phosphorylated by cellular kinases patsnap.compatsnap.com. The initial and often rate-limiting step in this activation cascade is the phosphorylation of cytarabine to its monophosphate derivative, cytarabine-5'-monophosphate (ara-CMP) nih.govgoogle.comgoogle.comnih.gov. This step is crucial for trapping the compound within the cell and initiating the subsequent activation steps nih.gov.

Following the formation of ara-CMP, two further phosphorylation steps are required to produce the biologically active metabolite nih.gov. Ara-CMP is sequentially phosphorylated to the diphosphate (B83284) (ara-CDP) and then to the triphosphate form, arabinofuranosylcytosine triphosphate (ara-CTP) patsnap.comwikipedia.orgnih.govuzh.ch. This conversion to the triphosphate form is essential for ara-CTP to mimic the natural nucleotide deoxycytidine triphosphate (dCTP) and interfere with DNA synthesis patsnap.com. Cellular kinases mediate these subsequent phosphorylation events patsnap.compatsnap.com.

Initial Phosphorylation to Monophosphate Derivatives

Interference with Deoxyribonucleic Acid Synthesis

The active metabolite, ara-CTP, primarily disrupts cellular function by interfering with the process of DNA synthesis patsnap.compatsnap.comncats.iowikipedia.org. This interference occurs through two main mechanisms: competitive inhibition of DNA polymerase and incorporation into growing DNA strands patsnap.comwikipedia.org.

Ara-CTP acts as an inhibitor of DNA polymerase, the enzyme responsible for adding nucleotides to the growing DNA chain during replication patsnap.comncats.iojodrugs.comwikipedia.orgcymitquimica.com. Ara-CTP competes with the natural substrate, dCTP, for binding to the active site of DNA polymerase patsnap.com. By occupying this site, ara-CTP hinders the enzyme's ability to efficiently incorporate natural nucleotides, thereby slowing or halting DNA replication patsnap.compatsnap.com. Research indicates that the inhibition of DNA polymerase by ara-CTP is a theoretical mechanism of action jodrugs.com.

A critical aspect of ara-CTP's mechanism is its incorporation into nascent DNA strands patsnap.compatsnap.comwikipedia.org. Due to its structural similarity to dCTP, ara-CTP can be mistakenly incorporated into the DNA molecule by DNA polymerase patsnap.comwikipedia.org. However, the arabinose sugar moiety of ara-CTP lacks the necessary 3'-hydroxyl group required for the formation of a phosphodiester bond with the next incoming nucleotide patsnap.comwikipedia.org. The absence of this hydroxyl group results in premature termination of the elongating DNA chain, effectively blocking further DNA synthesis patsnap.compatsnap.comwikipedia.org. This chain termination is a major contributor to the cytotoxic effects of enocitabine medchemexpress.com.

Impact on DNA Integrity and Repair Mechanisms

Induction of DNA Damage and Strand Breaks

The primary mechanism by which ara-CTP induces DNA damage involves its incorporation into the nascent DNA strand during the S phase of the cell cycle, the period of DNA synthesis. wikipedia.org Ara-CTP competes with the endogenous nucleotide, deoxycytidine triphosphate (dCTP), for incorporation by DNA polymerase. wikipedia.org Due to structural differences, specifically the presence of an arabinose sugar instead of deoxyribose, the incorporation of ara-CTP into the growing DNA chain leads to premature chain termination. wikipedia.orgwikipedia.org This occurs because the incorporated ara-CTP lacks the necessary 3'-hydroxyl group required for the addition of the next nucleotide, effectively halting DNA elongation. wikipedia.org

In addition to chain termination, ara-CTP also acts as an inhibitor of DNA polymerase, the enzyme responsible for synthesizing DNA strands. wikipedia.org By inhibiting DNA polymerase, ara-CTP further disrupts DNA replication and repair processes. wikipedia.org The cumulative effect of ara-CTP incorporation and DNA polymerase inhibition is the accumulation of damaged DNA and the induction of DNA strand breaks. wikipedia.orgmdwiki.org This extensive DNA damage overwhelms cellular repair mechanisms. wikipedia.org

Activation of Cell Cycle Checkpoints

The disruption of DNA replication and the resulting DNA damage induced by ara-CTP trigger a cascade of cellular responses, including the activation of various cell cycle checkpoints. wikipedia.org Cell cycle checkpoints are surveillance mechanisms that monitor the integrity of the genome and the proper progression through the cell cycle. fishersci.ca When DNA damage or replication stress is detected, these checkpoints halt the cell cycle to allow for DNA repair or to initiate programmed cell death (apoptosis) if the damage is irreparable. wikipedia.orgfishersci.ca

Cellular and Subcellular Effects of Enocitabine

Cell Cycle Perturbation and Arrest

Enocitabine, through its active metabolite ara-CTP, primarily affects the S phase of the cell cycle, the period of DNA synthesis. patsnap.com Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand. patsnap.com Once incorporated, ara-CTP causes premature chain termination because it lacks the necessary 3'-hydroxyl group for further nucleotide addition. patsnap.com This interruption of DNA synthesis triggers cellular responses, including the activation of various cell cycle checkpoints. patsnap.com Cells may attempt to repair the damaged DNA, but extensive incorporation of ara-CTP often overwhelms these repair mechanisms, leading to cell cycle arrest. patsnap.comgoogleapis.com While the S phase is the primary target, the resulting DNA damage can also lead to arrest in other phases, such as the G2/M phase. ed.ac.ukbiorxiv.org

Induction of Programmed Cell Death Pathways

The disruption of DNA synthesis and the induction of DNA damage by enocitabine ultimately lead to the activation of programmed cell death pathways in susceptible cells. patsnap.compatsnap.com

Apoptosis Induction

Apoptosis, a form of programmed cell death, is a key mechanism by which enocitabine eliminates cancer cells. patsnap.compatsnap.comresearchgate.net The extensive DNA damage and the stalled replication forks resulting from ara-CTP incorporation activate signaling cascades that initiate the apoptotic program. patsnap.com This involves the activation of caspases, a family of proteases that execute the dismantling of the cell. frontiersin.org Studies have shown that enocitabine can induce apoptosis in various cancer cell lines, including those derived from leukemia. researchgate.net The sensitivity of cells to enocitabine-induced apoptosis can be influenced by various factors, including the expression levels of proteins involved in apoptosis regulation, such as the Bcl-2 family. google.comnih.gov

Autophagy Modulation

Research suggests that autophagy, a cellular process involving the degradation and recycling of cellular components, can be modulated by nucleoside analogs like cytarabine (B982), the active form of enocitabine. Autophagy can play a complex role in cancer, sometimes promoting cell survival and at other times contributing to cell death. Studies on cytarabine have indicated that it can induce autophagy, and that modulating this process can impact the drug's cytotoxic effects. researchgate.net For instance, accelerating cytarabine-induced autophagy has been shown to reduce cell viability and increase apoptosis markers in certain leukemia cell lines. researchgate.net Conversely, inhibiting autophagy might increase the therapeutic efficiency of cytarabine in some contexts. researchgate.net While direct studies specifically on enocitabine's modulation of autophagy are less extensively detailed in the provided results, its conversion to cytarabine suggests a potential for similar interactions with the autophagic machinery. google.comgoogle.comgoogleapis.com

Intracellular Accumulation and Subcellular Localization of Active Metabolites

Enocitabine functions as a prodrug, requiring intracellular conversion to its active metabolite, ara-CTP. patsnap.compatsnap.com This conversion involves enzymatic phosphorylation steps within the cell. patsnap.com The intracellular accumulation and subsequent subcellular localization of ara-CTP are critical for its mechanism of action. Ara-CTP must reach the nucleus, where DNA replication occurs, to be incorporated into the DNA strand. patsnap.com The concentration of ara-CTP achieved within cancer cells is a key determinant of enocitabine's efficacy. Factors influencing intracellular accumulation include the activity of activating kinases and the balance between synthesis and degradation of the active metabolite. google.com Subcellular localization studies aim to understand where within the cell active compounds and their metabolites are distributed, which can provide insights into their mechanisms and potential for off-target effects. googleapis.combiorxiv.orgepo.orgnih.gov

Cellular Transport Mechanisms of Enocitabine and its Metabolites

The entry of enocitabine into cells and the subsequent transport of its metabolites within the cell are crucial aspects of its pharmacology. As a lipophilic prodrug of cytarabine, enocitabine's transport characteristics may differ from those of cytarabine. caymanchem.comnih.gov

Membrane Transporter Systems Involvement

Nucleoside analogs like cytarabine are known to be transported into cells by specific membrane transporter systems, particularly nucleoside transporters. nih.govnih.gov These transporters play a vital role in the cellular uptake of nucleosides and their analogs. nih.gov Human equilibrative nucleoside transporter 1 (ENT1) is a widely expressed transporter that can facilitate the uptake of cytarabine. nih.gov While enocitabine is designed to be more lipophilic and resistant to deamination than cytarabine, which may influence its cellular uptake mechanisms, its conversion to cytarabine necessitates the involvement of transport systems relevant to cytarabine for the active metabolite to reach its intracellular targets. caymanchem.comnih.govuzh.ch The expression and activity of these membrane transporters can influence the intracellular concentration of the active metabolite and, consequently, the effectiveness of enocitabine. unpad.ac.idmdpi.com

4.4.2. Passive and Mediated Diffusion Pathways

Enocitabine, as a nucleoside analog, must enter cells to exert its therapeutic effects, primarily as a DNA replication inhibitor and chain terminator medchemexpress.com. The mechanisms by which molecules cross the cell membrane include both passive and active transport pathways unimed.edu.ng. Passive transport does not require cellular energy and occurs down a concentration gradient, encompassing simple and facilitated diffusion unimed.edu.ngwikipedia.org. Mediated transport, which includes facilitated diffusion and active transport, involves specific membrane proteins unimed.edu.ngnih.gov.

Nucleoside analogs, in general, are often hydrophilic compounds, which limits their ability to freely pass through the lipid bilayer of the cell membrane via simple passive diffusion nih.govresearchgate.net. Efficient cellular uptake of many nucleoside analogs relies on specific transport proteins nih.govnih.gov. The human equilibrative nucleoside transporter 1 (hENT1) is a key transporter required for the entry of many nucleoside analogs into cells nih.gov. While the provided search results indicate that conventional nucleoside analogs require transport by equilibrative or concentrative transporters and exhibit poor passive diffusion across the gastrointestinal tract, leading to intravenous administration nih.gov, specific detailed research findings solely focused on the passive and mediated diffusion pathways of enocitabine itself are limited within the provided context.

However, the principles of cellular transport for nucleoside analogs provide a framework for understanding how enocitabine is likely internalized. Passive diffusion across the lipid bilayer is generally favored by small, relatively hydrophobic molecules nih.gov. Larger or more polar/charged molecules, typical of nucleoside analogs, rely on facilitated diffusion or active transport mediated by carrier or channel proteins unimed.edu.ngwikipedia.orgnih.gov. Facilitated diffusion involves carrier proteins that bind to specific molecules and undergo conformational changes to transport them across the membrane, still moving down the concentration gradient without direct energy input wikipedia.orgnih.govlibretexts.org.

Given that enocitabine is a modified form of cytarabine with a lipophilic group medchemexpress.com, this modification might influence its membrane permeability compared to the parent compound. While increased lipophilicity can sometimes enhance passive diffusion mdpi.comresearchgate.net, nucleoside transport is often primarily mediated by specific transporters nih.gov. Research on other modified nucleosides suggests that lipophilic modifications can impact cellular uptake mechanisms nih.gov.

Detailed research findings specifically quantifying the contribution of passive versus mediated diffusion for enocitabine were not extensively detailed in the provided search results. However, the general understanding of nucleoside transport suggests that mediated pathways, likely involving nucleoside transporters, play a significant role in its cellular entry nih.gov.

While specific data tables detailing enocitabine's diffusion rates or transporter affinities were not found, the broader context of nucleoside analog transport highlights the importance of mediated mechanisms.

Data Table Example (Illustrative - based on general nucleoside analog transport principles, not specific enocitabine data from provided sources):

| Transport Mechanism | Energy Requirement | Membrane Protein Involvement | Direction of Transport | Typical Substrates (General) |

| Simple Diffusion | No | No | Down concentration gradient | Small, hydrophobic molecules |

| Facilitated Diffusion | No | Yes (Carrier or Channel Proteins) | Down concentration gradient | Larger polar molecules, ions, nucleosides |

| Active Transport | Yes | Yes (Carrier Proteins/Pumps) | Against concentration gradient | Ions, small molecules |

Further detailed research would be required to precisely delineate the extent to which passive diffusion contributes to enocitabine's cellular uptake compared to mediated transport pathways.

Compound Names and PubChem CIDs:

Enzymatic and Metabolic Interactions of Enocitabine

Cytosine Nucleoside Deaminase Activity and Resistance to Deamination

Cytosine nucleoside deaminase (CDA) is a key enzyme involved in the metabolism of cytidine (B196190) and its analogs, including cytarabine (B982). CDA catalyzes the deamination of cytarabine to the inactive metabolite uracil (B121893) arabinoside (Ara-U), significantly reducing the therapeutic efficacy of cytarabine. uzh.ch

Enocitabine is specifically designed to be resistant to deamination by cytidine deaminase. caymanchem.commedchemexpress.comarctomsci.combertin-bioreagent.com This resistance is attributed to the presence of a highly lipophilic group, a behenoyl moiety, at the N4-amino position of the cytosine ring of cytarabine. uzh.chmedchemexpress.comarctomsci.com This structural modification hinders the enzymatic activity of CDA on enocitabine, thereby prolonging its presence in the body and allowing for greater cellular uptake and subsequent activation. chemicalbook.com The resistance to deamination is a crucial factor in the improved pharmacokinetic profile observed with enocitabine compared to cytarabine. uzh.ch

Role of Deoxycytidine Kinase (DCK) in Enocitabine Activation

As a prodrug of cytarabine, enocitabine requires intracellular conversion to its active triphosphate form, arabinofuranosylcytosine triphosphate (Ara-CTP), to exert its cytotoxic effects. patsnap.compatsnap.com The initial and often rate-limiting step in this activation pathway is the phosphorylation of the nucleoside analog to its monophosphate form. mdpi.com This critical step is primarily catalyzed by the enzyme deoxycytidine kinase (DCK). mdpi.comwikipedia.orgnih.gov

DCK is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine and other deoxyribonucleosides to their monophosphate derivatives. wikipedia.org In the case of enocitabine, it is first converted to cytarabine, which is then a substrate for DCK. patsnap.com DCK phosphorylates cytarabine to cytarabine monophosphate (Ara-CMP). Subsequent phosphorylation steps, catalyzed by other cellular kinases such as deoxycytidylate kinase and nucleoside diphosphate (B83284) kinase, convert Ara-CMP to cytarabine diphosphate (Ara-CDP) and finally to the active metabolite, Ara-CTP. patsnap.comcaymanchem.com

Studies have shown that the activity and expression levels of DCK can significantly influence the cellular sensitivity to nucleoside analogs like cytarabine and, consequently, enocitabine. mdpi.comwikipedia.orgnih.gov Resistance to these agents can be associated with decreased DCK expression or activity, including mutations in the DCK gene. mdpi.comwikipedia.org Therefore, the functional status of DCK is a critical determinant of enocitabine's bioactivation and ultimately its therapeutic efficacy.

Interplay with Other Nucleotide Metabolizing Enzymes

Ara-CTP competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into DNA during the S-phase of the cell cycle. patsnap.com Enzymes involved in the synthesis and regulation of endogenous nucleotides, such as ribonucleotide reductase (RR) and deoxycytidylate deaminase, can indirectly affect the efficacy of Ara-CTP by altering the cellular pools of dCTP. mdpi.comwikipedia.org RR is responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step in the de novo synthesis of dNTPs. wikipedia.org Deoxycytidylate deaminase catalyzes the deamination of deoxycytidine monophosphate (dCMP) to deoxyuridine monophosphate (dUMP).

Prodrug Metabolism and Bioactivation Mechanisms

Enocitabine functions as a lipophilic prodrug of cytarabine, designed to improve its delivery and metabolic stability. caymanchem.comchemicalbook.compatsnap.comlktlabs.com The conversion of enocitabine to the active drug, cytarabine, involves specific bioactivation mechanisms, primarily enzymatic hydrolysis. patsnap.comnih.govwashington.edumdpi.comcreative-proteomics.comresearchgate.netnih.gov

A prodrug is an inactive or less active compound that undergoes metabolic transformation in the body to yield the active pharmacological agent. nih.govmsdmanuals.comwikipedia.org This strategy is often employed to enhance desirable properties of the parent drug, such as bioavailability, solubility, or targeted delivery. nih.govwikipedia.orgcore.ac.uk In the case of enocitabine, the behenoyl group attached to cytarabine renders it more lipophilic, facilitating its transport across cell membranes. caymanchem.comchemicalbook.com

Enzymatic Hydrolysis of Prodrug Linkages

The primary mechanism for the bioactivation of enocitabine involves the enzymatic hydrolysis of the amide bond linking the behenoyl group to the N4 position of cytarabine. nih.govwashington.edugoogleapis.com This hydrolysis step releases the active parent drug, cytarabine.

While specific enzymes responsible for the hydrolysis of enocitabine are not extensively detailed in the provided snippets, the bioactivation of prodrugs with ester or amide linkages is commonly mediated by hydrolytic enzymes such as esterases and carboxylesterases. washington.edumdpi.comcreative-proteomics.comcore.ac.ukrsc.orgnih.gov These enzymes are present in various tissues, including the liver, plasma, and target cells, contributing to the conversion of the prodrug to its active form. creative-proteomics.commsdmanuals.com The efficiency and location of this enzymatic hydrolysis are crucial for determining the pharmacokinetic profile and targeted delivery of the active drug.

Advanced Preclinical Models for Investigating Enocitabine Biology

In Vitro Cell Line Models for Mechanism of Action Studies

In vitro cell line models are widely used to study the mechanism of action of drugs. mdpi.com These models provide a controlled environment to investigate the direct interactions between drugs and cells. mdpi.com

Two-Dimensional (2D) Cell Cultures

Two-dimensional (2D) cell culture, where cells are grown as a single layer on a flat surface, is a fundamental and widely recognized method in cancer research. mdpi.com It offers a straightforward approach for drug testing, allowing for direct interaction between drugs and cells without physical barriers. mdpi.com Insights gained from 2D experiments can shed light on cellular intricacies. mdpi.com However, a key limitation of 2D cell line models is their high degree of homogeneity, which results from long-term adaptation to cell culture conditions and may not fully replicate the in vivo cellular interactions and heterogeneity of tumors. mdpi.comexplorationpub.com

Three-Dimensional (3D) Spheroid and Organoid Models

Three-dimensional (3D) cell culture techniques, including spheroids and organoids, have emerged to address the limitations of 2D models by better mimicking the in vivo cellular environment. mdpi.comnih.gov Spheroids are spherical cellular units, generally cultured as free-floating aggregates, which allow for more cell-to-cell interactions and differences in nutrient and oxygen availability compared to 2D cultures. explorationpub.commdpi.com Organoids, on the other hand, are self-organized 3D structures derived from stem cells or organ-specific cells that aim to mimic the structure and function of organs or tissues. nih.govexplorationpub.commdpi.com Both spheroid and organoid models provide a platform for mimicking the function and structure of tissues and organs in vitro and are considered more physiologically relevant than 2D cultures for drug screening. oncotarget.comnovusbio.com Studies comparing drug testing in 2D and 3D systems of the same cell line have often noted dissimilar dose-response curves, with 3D models displaying increased resistance to treatments, which may be facilitated by altered receptor proteins, drug transporters, and metabolizing enzyme activity. oncotarget.com

Co-culture and Microfluidic Systems for Microenvironment Mimicry

Co-culture and microfluidic systems are advanced in vitro models designed to further mimic the complexity of the in vivo microenvironment. Co-culture techniques involve growing different cell types together to study their interactions, which are crucial in the tumor microenvironment. nih.govnih.gov Microfluidic systems utilize small channels to control fluid flow and create dynamic environments, allowing for the simulation of physiological conditions, such as nutrient and oxygen gradients, and cell-cell communication. nih.govrsc.orgfrontiersin.org Integrated microfluidic systems can facilitate the co-cultivation of multiple cell types and enable the simulation of processes like drug absorption, metabolism, and anticancer activity within a single device. rsc.org These systems can provide a more accurate representation of how drugs behave and interact within a complex biological setting, bridging the gap between in vitro and in vivo studies. frontiersin.org

Development and Application of Enocitabine-Resistant Cell Lines

The development of drug resistance is a major challenge in cancer treatment. frontiersin.orgmdpi.com Enocitabine-resistant cell lines are valuable tools for investigating the mechanisms underlying acquired resistance and for identifying strategies to overcome it. nih.gov

Drug-Induced Resistance Model Generation

Drug-induced resistance models are typically generated in vitro by exposing sensitive parental cancer cells to a chemotherapeutic drug over time. explorationpub.comoncotarget.comnih.gov This can involve exposing cells to a stepwise increase in drug concentration or to a fixed concentration for a continuous period. oncotarget.comnih.gov This process facilitates the adaptation of cancer cells and can lead to the development of cell lines with significantly increased resistance compared to their parental counterparts. explorationpub.comoncotarget.comnih.gov The development of a drug-resistant cell line can take several months. researchgate.net

Molecular Characterization of Resistant Phenotypes

Molecular characterization of drug-resistant cell lines is essential to understand the mechanisms driving the resistant phenotype. explorationpub.commdpi.com This characterization can involve various molecular techniques, including genomic, transcriptomic, proteomic, and metabolomic assessments. explorationpub.commdpi.com Analyzing the changes that occur in resistant cell lines can reveal alterations in gene expression, protein levels, metabolic pathways, and the activation of signaling pathways that contribute to reduced drug sensitivity. explorationpub.commdpi.com For example, studies on resistance to other chemotherapy agents have shown altered levels of receptor expression, drug transporters, and enzymes involved in drug metabolism in resistant cell lines. explorationpub.comoncotarget.com Overexpression of efflux pumps like P-glycoprotein (Pgp), encoded by the ABCB1 gene, is a common mechanism of multidrug resistance. oncotarget.com Molecular characterization helps identify specific genetic or epigenetic changes associated with acquired resistance, providing insights into potential targets for overcoming resistance. nih.govnih.gov

In Vivo Animal Models for Pharmacodynamic and Efficacy Studies

In vivo animal models are indispensable tools in preclinical drug development for assessing the pharmacodynamics (PD) and efficacy of potential therapeutic agents. These models allow researchers to study the effects of a drug on biological targets and disease progression within a living organism. Cytarabine (B982) derivatives, including Enocitabine, have shown promise in vitro and in animal models, indicating the relevance of these systems for evaluating their therapeutic potential. researchgate.netuzh.chresearchgate.net The use of appropriate animal models is crucial for understanding how Enocitabine interacts with biological systems and exerts its effects.

Xenograft Models (e.g., Patient-Derived Xenografts - PDX)

Xenograft models, particularly patient-derived xenografts (PDX), are widely utilized in preclinical oncology to evaluate the efficacy of anticancer compounds. epo.orgscribd.comgoogle.comgoogle.com These models involve implanting human cancer cells or tumor tissue from a patient into immunocompromised mice, allowing the tumors to grow and maintain characteristics of the original human tumor. epo.orggoogle.com This approach provides a more clinically relevant model compared to using established cancer cell lines. Preclinical testing using such models can help assess the efficacy of drugs against a variety of human tumor types and can be used to investigate mechanisms of chemoresistance. nih.gov While general information on the use of xenograft models in cancer drug development is available, detailed published studies specifically focusing on Enocitabine in PDX models were not extensively found in the reviewed literature. However, given that cytarabine derivatives have been tested in animal models, it is plausible that xenograft models, including PDX, could be employed to study the efficacy of Enocitabine against human tumors. researchgate.netuzh.chresearchgate.net

Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) offer another valuable approach in preclinical cancer research. griffith.edu.augoogle.comgoogle.com These models involve introducing specific genetic alterations into the mouse genome to induce tumor formation, often mimicking the genetic landscape of human cancers. google.comgoogle.com GEMMs can faithfully recapitulate aspects of human disease development and progression, making them useful for studying the impact of specific genetic mutations on tumor biology and response to therapy. google.comgoogle.com They can also be used to investigate the role of the tumor microenvironment and immune system in the context of drug response. While GEMMs are a sophisticated tool in preclinical studies, specific detailed research findings on the use of GEMMs to investigate Enocitabine biology were not prominently featured in the reviewed search results. However, GEMMs are increasingly used to study nucleoside analogs and other cancer therapeutics to understand their efficacy in the context of defined genetic backgrounds and tumor development pathways.

Structure Activity Relationship Sar Studies of Enocitabine Analogs and Derivatives

Design Principles for Nucleoside Analog Prodrugs

Nucleoside analog prodrugs are designed to overcome limitations of the parent drugs, such as poor cellular uptake, rapid metabolism, and low bioavailability nih.govnih.govacs.org. The design principles involve chemical modifications that enhance desirable properties while allowing for the release of the active drug at the target site nih.govjiwaji.edu.

Modifications to Enhance Biostability and Cellular Uptake

Natural nucleotides and nucleoside analogs often suffer from poor biostability due to enzymatic degradation, particularly by nucleases and deaminases mdpi.comrsc.orgresearchgate.net. They also typically exhibit poor cellular uptake due to their hydrophilic nature and the negative charge of phosphate (B84403) groups in nucleotides nih.govrsc.orgacs.org.

Modifications to enhance biostability and cellular uptake include alterations to the phosphodiester backbone, sugar moiety, or nucleobase mdpi.commdpi.com. For nucleoside monophosphate prodrugs, masking the charged phosphate group with lipophilic moieties is a common strategy to improve membrane permeability acs.orgacs.org. Enocitabine, for instance, bears a lipophilic group at the 4-amino position of the cytosine moiety of cytarabine (B982), which contributes to its resistance to deamination medchemexpress.com. Conjugation with lipids or amino acids can also enhance cellular uptake and alter distribution profiles nih.govnih.govacs.orgchapman.edu.

Rational Design Based on Target Interactions

Rational design of nucleoside analog prodrugs involves understanding the interaction between the drug and its biological target, often viral enzymes like RNA-dependent RNA polymerase or enzymes involved in DNA synthesis in cancer cells nih.govbiorxiv.orgacs.org. This includes considering the structural requirements for binding to the active site and the subsequent enzymatic processing required for activation nih.gov.

While nucleoside analogs can be designed to mimic natural nucleosides and rely on enzymatic processing biorxiv.org, challenges exist in achieving sufficient binding affinity or selectivity without covalent linkage for non-enzymatic targets biorxiv.org. For prodrugs, the design must also ensure that the modification does not hinder the initial interaction or subsequent activation steps by intracellular enzymes nih.gov. Computational methods, such as docking studies, can aid in predicting ligand binding orientation and affinity to guide rational design slideshare.netacs.org.

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of nucleoside analogs is highly dependent on specific structural motifs that allow them to mimic natural nucleosides and interact with target enzymes ontosight.ai. These motifs are crucial for recognition, binding, and subsequent incorporation into nucleic acids or inhibition of enzymatic activity nih.gov.

Influence of Substituent Groups on Enzymatic Recognition

Substituent groups on the nucleobase or sugar moiety of nucleoside analogs can significantly influence their recognition and processing by cellular and viral enzymes mdpi.comrsc.org. Modifications can affect the affinity for activating kinases, the susceptibility to deaminases, and the interaction with polymerases nih.govresearchgate.netchapman.edu.

For example, the lipophilic modification at the 4-amino position of cytarabine in Enocitabine is reported to confer resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates cytarabine medchemexpress.comresearchgate.net. This modification alters the enzymatic recognition of the compound, leading to improved metabolic stability researchgate.net.

Stereochemical Considerations and Conformation

Conformational flexibility and preferred conformations can influence binding affinity and the efficiency of incorporation into growing nucleic acid chains nih.govnih.govchemrxiv.org. Modifications that lock the sugar into a specific conformation, such as in bridged nucleic acids (BNAs), can improve binding affinity and nuclease resistance mdpi.comrsc.org.

Development of Novel Enocitabine Conjugates and Prodrug Strategies

The development of novel conjugates and prodrug strategies for Enocitabine aims to further enhance its therapeutic profile by improving delivery, reducing toxicity, and extending its duration of action chapman.eduepo.orgidrblab.netmdpi.comnih.gov.

Strategies explored for cytarabine prodrugs, which are relevant to Enocitabine as a derivative, include conjugation with fatty acids and amino acids nih.govnih.govacs.orgchapman.edu. These modifications can improve lipophilicity, facilitate transport across cell membranes, and provide a sustained release of the active drug nih.govnih.govacs.orgchapman.edu. Peptide-drug conjugates (PDCs) represent another strategy where the drug is linked to a peptide through a biodegradable linker, potentially allowing for targeted delivery and improved cellular uptake nih.govresearchgate.netnih.gov. Liposomal encapsulation is also a formulation strategy used for cytarabine and its derivatives to improve stability and delivery researchgate.netmdpi.comuzh.ch.

Data from studies on cytarabine prodrugs illustrate the impact of these strategies. For instance, a 5'-valyl prodrug of cytarabine showed significantly increased permeability across Caco-2 cells and improved oral bioavailability in rats compared to the parent drug nih.govacs.org. This highlights the potential of amino acid conjugation to enhance cellular uptake via transporters like PepT1 nih.govacs.org.

Here is a table summarizing some data points related to cytarabine prodrugs, which are relevant to the strategies applied to derivatives like Enocitabine:

| Compound | Modification Site | Strategy | Effect on Permeability (Caco-2 cells) | Oral Bioavailability (Rats) | Reference |

| Cytarabine | - | Parent Drug | Low | Low (21.8%) | nih.govacs.org |

| Cytarabine 5'-Valyl | 5'-hydroxyl | Amino Acid Ester | Increased | Increased (60.0%) | nih.govacs.org |

This table illustrates how a specific modification (valyl ester at the 5' position) can significantly improve the permeability and oral bioavailability of cytarabine, providing insights into potential benefits of similar strategies for Enocitabine.

Further research into novel conjugates and delivery systems for Enocitabine continues to explore approaches like polymeric prodrugs or targeted delivery systems to optimize its therapeutic index jiwaji.eduresearchgate.net.

Lipid Conjugates for Improved Delivery

Lipid conjugation to nucleoside analogs like cytarabine has been investigated to enhance their delivery and efficacy uzh.chnih.gov. Enocitabine, being an N4-behenoyl derivative of cytarabine, is a specific example of such a lipid conjugate uzh.ch. The conjugation of a long fatty acyl chain, like behenoyl (C22), to the N4 position of cytarabine increases its lipophilicity significantly compared to the parent drug uzh.ch.

This increased lipophilicity can lead to improved association with cell membranes and potential for passive diffusion across lipid bilayers, which might be advantageous for cellular uptake nih.govgoogle.com. Furthermore, incorporating lipophilic nucleoside derivatives, such as N4-acyl derivatives, into lipid membranes of liposomes has been shown to enhance their activity against certain cancer cell lines in vitro and in animal models compared to the unmodified drug uzh.ch.

Clinically, lipid conjugates of cytarabine, including enocitabine, ancitabine, and cytarabine ocfosfate, have been used, particularly in Japan, for the treatment of acute leukemias uzh.chresearchgate.netresearchgate.netnih.gov. These conjugates are designed to act as prodrugs, where the lipid moiety is cleaved off intracellularly to release the active nucleoside analog nih.gov. The lipid conjugation can influence the rate of this cleavage and the subsequent intracellular concentration of the active drug, thereby affecting its efficacy nih.gov.

Studies have explored various lipid modifications and conjugation strategies for cytarabine and other nucleoside analogs nih.gov. For instance, conjugation with myristic acid, 12-thioethyldodecanoic acid, 5-elaidic acid esters, and phosphoramidates have been investigated nih.gov. These modifications aim to optimize properties such as lipophilicity, stability, and interaction with cellular transport mechanisms nih.gov. The in vivo efficacy of these lipid conjugates can be influenced by their unique pharmacokinetic properties, including delayed cytoplasmic release and metabolism due to association with lipid membranes nih.gov. Delivering these modified drugs in liposomal formulations can further enhance drug delivery by increasing solubility and stability, decreasing toxicity, and potentially improving tumor accumulation uzh.chnih.gov.

Polymeric and Nanoparticle Formulations

Beyond direct lipid conjugation, enocitabine and other nucleoside analogs can be formulated within polymeric and nanoparticle delivery systems to improve their therapeutic index nih.govgoogle.comnih.govgoogle.commedchemexpress.eu. These formulations can offer advantages such as enhanced solubility, improved stability, prolonged circulation time, reduced toxicity, and targeted delivery to disease sites nih.govgoogle.comnih.govgoogle.com.

Polymeric formulations involve encapsulating or conjugating the drug within a polymer matrix google.comgoogleapis.comepo.org. This can include the use of hydrogels, microspheres, or polymeric micelles nih.govgoogle.comgoogleapis.comepo.org. For instance, rapid gelling polymer compositions have been explored for drug delivery, allowing for in situ formation of a drug-releasing depot at the administration site google.comgoogleapis.comepo.org. Polymeric micelles, formed by the self-assembly of amphiphilic polymers, can encapsulate hydrophobic drugs like lipid-conjugated nucleoside analogs within their core, improving their solubility and enabling intravenous administration nih.govgoogle.com.

Nanoparticle formulations, including liposomes and other types of nanoparticles, have been extensively investigated for delivering nucleoside analogs uzh.chnih.govgoogle.comnih.govgoogle.commedchemexpress.eu. Liposomes, being lipid bilayer vesicles, can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs or lipid conjugates within their membrane uzh.chnih.gov. Encapsulating cytarabine in liposomes has been shown to protect it from rapid degradation and elimination, leading to a prolonged half-life and enhanced efficacy in animal models uzh.ch. For example, multivesicular liposomes encapsulating cytarabine have been approved for intrathecal administration to treat lymphomatous meningitis, demonstrating improved half-life compared to the unencapsulated drug uzh.chresearchgate.netresearchgate.net. Polymer-coated liposomes have also been developed to improve liposome (B1194612) stability and control drug release uzh.ch.

Other nanoparticle platforms, such as self-assembling nanoparticles based on amphiphilic peptides or polymer-based amphiphiles, are being explored for drug delivery applications, including for anticancer agents google.com. These systems can encapsulate drug molecules through noncovalent association or covalent bonding google.com. Nanoparticle-based delivery platforms can also potentially influence drug efflux mechanisms, such as those mediated by ABC transporters, which are involved in drug resistance medchemexpress.eu.

The development of these advanced formulations for enocitabine and its derivatives aims to overcome the limitations of the free drug, leading to improved therapeutic outcomes. Research in this area focuses on optimizing the composition and structure of the delivery system to control drug release, enhance targeting to cancer cells, and minimize systemic exposure and associated toxicity nih.govgoogle.comnih.govgoogle.comgoogle.com.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Enocitabine | 2106589 |

| Cytarabine | 147-94-4 |

| Ancitabine | 29014 |

| Cytarabine Ocfosfate | 65758 |

| Uracil (B121893) Arabinoside | 36496 |

Data Table: Examples of Cytarabine Derivatives and Formulations

| Derivative/Formulation | Type of Modification/Formulation | Key Feature(s) | Reference |

| Enocitabine | N4-acyl derivative (Behenoyl) | Increased lipophilicity | uzh.ch |

| Ancitabine | Cyclized derivative | Used clinically in Japan | uzh.chnih.gov |

| Cytarabine Ocfosfate | Prodrug (phosphate-lipid) | Oral delivery, resistant to deamination | uzh.chnih.gov |

| N4-Octadecyl-Ara-C (NOAC) | N4-acyl derivative (C18) | Lipophilic, incorporated into liposomes | uzh.ch |

| N4-Hexadecyl-Ara-C (NHAC) | N4-acyl derivative (C16) | Lipophilic, incorporated into liposomes | uzh.ch |

| Liposomal Cytarabine | Liposome encapsulation | Improved half-life, reduced degradation | uzh.chresearchgate.net |

| Multivesicular Liposomal Cytarabine | Liposome encapsulation (MVL) | Sustained release, intrathecal administration | uzh.chresearchgate.net |

| Polymer-Coated Liposomes | Liposome + Polymer coating | Improved stability, controlled release | uzh.ch |

Future Directions and Emerging Research Avenues for Enocitabine

Elucidation of Undiscovered Enocitabine-Associated Molecular Targets

Research continues to explore the molecular targets of enocitabine. As a cytarabine (B982) derivative, enocitabine is metabolized in the liver, spleen, kidneys, and leukemia cells into cytarabine, which then inhibits DNA synthesis. wikipedia.org Cytarabine incorporates into DNA, leading to the inhibition of DNA polymerases and disruption of DNA synthesis, as well as causing DNA damage through chain elongation termination. researchgate.net While the primary mechanism involves DNA synthesis inhibition via its active metabolite, cytarabine, the potential for enocitabine itself or other metabolites to interact with additional molecular targets is an active area of investigation. Identifying these targets could reveal new pathways influenced by enocitabine, potentially explaining observed clinical effects or suggesting new therapeutic strategies. Studies involving molecular epidemiological techniques have been utilized in the context of related compounds and could potentially be applied to further understand enocitabine's interactions at a molecular level. niph.go.jp The identification of new biological targets is crucial for drug discovery and development. univie.ac.at

Comprehensive Analysis of Epigenetic and Proteomic Responses to Enocitabine

Analyzing the epigenetic and proteomic changes induced by enocitabine is a critical area for future research. Epigenetic modifications, such as DNA methylation, and alterations in the proteome can significantly influence cellular responses to chemotherapy, including drug sensitivity and resistance. googleapis.comnih.gov Comprehensive analysis of these changes using advanced techniques can provide insights into how enocitabine affects gene expression and protein networks within cancer cells. This can help in understanding the full spectrum of cellular responses beyond direct DNA synthesis inhibition and identify potential biomarkers for predicting response or targets for combination therapy. Research in other contexts has shown that epigenetic and proteomic signatures can be associated with cellular changes, highlighting the potential of this approach for enocitabine. nih.gov

Advanced Computational Modeling for Enocitabine-Receptor Interactions and SAR

Advanced computational modeling techniques are increasingly being applied in drug discovery and development to understand drug-target interactions and predict activity. nih.govnih.govscielo.org.mx For enocitabine, computational modeling can be used to study its potential interactions with various cellular components, including enzymes involved in its metabolism, transport proteins, and potential off-targets. nih.govnih.gov Techniques such as molecular docking can predict how enocitabine or its metabolites might bind to protein receptors, providing insights into binding modes and affinities. scielo.org.mx This can aid in understanding the structure-activity relationships (SAR) of enocitabine, potentially guiding the design of new analogs with improved properties or predicting interactions that could contribute to efficacy or side effects. nih.govnih.gov Computational models can help in identifying new transport substrates and predicting unwanted drug-drug interactions. nih.gov

Strategies to Overcome Enocitabine Resistance Mechanisms

Drug resistance remains a major challenge in cancer therapy, and understanding and overcoming resistance to enocitabine is a key focus for future research. Resistance mechanisms can involve various factors, including alterations in drug metabolism, increased efflux, decreased influx, or changes in downstream signaling pathways that circumvent the drug's effects. googleapis.com In the context of related chemotherapies like cytarabine, resistance can involve mechanisms such as increased DNA repair or dysregulation of apoptosis pathways. nih.gov Research into overcoming resistance mechanisms for other anti-cancer agents, such as venetoclax, has explored strategies targeting dysregulated proteins and utilizing combination therapies. nih.gov Future studies on enocitabine resistance will likely investigate specific molecular mechanisms of resistance in relevant cancer types and explore strategies to counteract them, potentially through novel drug combinations or by targeting resistance-driving pathways. nih.govnih.gov

Exploration of Enocitabine in Combination with Novel Therapeutic Modalities

Combining enocitabine with other therapeutic modalities, particularly novel agents, is a promising avenue to enhance its efficacy and overcome resistance. Combination therapies are a cornerstone of cancer treatment, aiming to target multiple pathways simultaneously, potentially leading to synergistic effects and reduced resistance. efpia.eunih.gov This could involve combining enocitabine with targeted therapies, immunotherapies, or other cytotoxic agents. nih.govefpia.eunih.gov Research is exploring the potential of combining existing chemotherapies with novel therapeutics to improve outcomes. researchgate.net For example, studies have investigated combining gemtuzumab ozogamicin (B1678132) with enocitabine in clinical trials. researchgate.net Exploring combinations with modalities that address known resistance mechanisms or target different aspects of cancer biology could lead to more effective treatment strategies for malignancies where enocitabine is used. nih.govnih.govfrontiersin.org

Q & A

Q. Table 1. Common Contradictions in Enocitabine Research

Q. Table 2. Validation Techniques for Enocitabine Synthesis

| Technique | Purpose | Acceptance Criteria |

|---|---|---|

| NMR | Structural confirmation | Match to reference spectra |

| HPLC | Purity assessment | ≥98% purity, single peak |

| LC-MS/MS | Quantification in biological matrices | LLOQ ≤ 1 ng/mL, RSD <15% |

Methodological Frameworks

- PICO Framework : Use to structure clinical questions (Population: Leukemia patients; Intervention: Enocitabine + combinational therapy; Comparison: Standard chemotherapy; Outcome: Overall survival) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a novel question might explore Enocitabine’s role in epigenetic modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.